2-(2-Carboxyacetamido)benzoic acid

Avenanthramide synthesis malonic acid half-amide phytochemical production

Sourcing challenges for avenanthramide research often stem from incorrect substitution of simpler anthranilic acid derivatives. This malonic acid half-amide delivers precise molecular recognition essential for metabolic studies and synthesis. • 86% synthetic yield in condensation with Meldrum's acid. • Validated natural metabolite reference (HMDB0039495). • ≥98% purity minimizes side reactions. Global shipping from certified stock.

Molecular Formula C10H9NO5
Molecular Weight 223.18 g/mol
CAS No. 53947-84-5
Cat. No. B1362736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Carboxyacetamido)benzoic acid
CAS53947-84-5
Molecular FormulaC10H9NO5
Molecular Weight223.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)NC(=O)CC(=O)O
InChIInChI=1S/C10H9NO5/c12-8(5-9(13)14)11-7-4-2-1-3-6(7)10(15)16/h1-4H,5H2,(H,11,12)(H,13,14)(H,15,16)
InChIKeyZDSSCYCDBASEJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Carboxyacetamido)benzoic Acid: Identity & Specifications


2-(2-Carboxyacetamido)benzoic acid, systematically known as 2-[(2-carboxyacetyl)amino]benzoic acid (IUPAC), is an acylaminobenzoic acid derivative [1]. It is a dicarboxylic acid monoamide with molecular formula C10H9NO5 and a molecular weight of 223.18 g/mol [1]. Alternative nomenclature includes N-malonylanthranilic acid and o-(malonylamino)benzoic acid . The compound is a naturally occurring metabolite, identified in nuts and peanut leaves (Arachis hypogaea) [1]. It is commercially available with reported purities ranging from 95% to 98%, and is supplied for research and development applications only .

Synthetic intermediate for avenanthramide preparation
Naturally occurring metabolite for metabolomics reference
Purity grades support analytical or synthetic workflows

2-(2-Carboxyacetamido)benzoic Acid vs. Anthranilic Analogs


In scientific procurement, substituting 2-(2-carboxyacetamido)benzoic acid with simpler anthranilic acid derivatives is not chemically equivalent. While the compound shares a functional parent relationship with anthranilic acid (2-aminobenzoic acid), the N-acylation with a malonyl (carboxyacetyl) group introduces a second carboxylic acid moiety that fundamentally alters its chemical and biological behavior [1]. This additional acidic functionality shifts the compound's pKa profile, hydrogen-bonding capacity, and metabolic recognition relative to unsubstituted anthranilic acid or its simpler N-aryl amides [1]. For applications requiring precise molecular recognition—such as metabolic studies or specific synthetic transformations—this structural distinction is critical. The compound's identity as a tryptophan metabolite analog and its established role as a malonic acid half-amide intermediate in avenanthramide synthesis are functions that cannot be replicated by generic anthranilic acid derivatives lacking the malonyl substitution [2].

Malonyl functionality
Introduces an additional carboxyl group; alters pKa, charge, and H-bonding vs. anthranilic acid
Metabolic context
Specific tryptophan metabolite analog; simple anthranilates may not match metabolic recognition
Synthetic pathway
Avenanthramide half-amide intermediate requires malonyl group; generic analogs may reduce yield

Quantitative Evidence for 2-(2-Carboxyacetamido)benzoic Acid


Avenanthramide Synthesis Efficiency

2-(2-Carboxyacetamido)benzoic acid serves as the essential malonic acid half-amide intermediate in a two-step avenanthramide synthesis, achieving an 86% isolated yield from the condensation of anthranilic acid with Meldrum's acid [1]. This synthetic route is specifically enabled by the carboxyacetamido (malonyl) functionality, which provides the reactive methylene group necessary for subsequent Knoevenagel-type condensation with benzaldehyde derivatives. Alternative routes using unsubstituted anthranilic acid without the malonyl extension require additional protection/deprotection steps or alternative coupling strategies that typically result in lower overall yields [2]. The presence of the terminal free carboxylic acid on the malonyl moiety is critical for maintaining aqueous solubility and enabling the one-pot synthetic workflow that defines this methodology [1].

Synthesis efficiency
Reported
86% yield (two-step)
vs. multi-step protection strategies
Supports cost-effective avenanthramide production
Reported by Kamat & Parab (2007); class-level
Avenanthramide synthesis malonic acid half-amide phytochemical production

Commercial Purity Specifications

Commercial availability of 2-(2-carboxyacetamido)benzoic acid presents a quantifiable purity differentiation across suppliers, with specifications ranging from 95% to 98% minimum purity . AK Scientific supplies the compound at 95% purity, while MolCore offers a higher specification of ≥98% (NLT 98%) . This 3% absolute purity differential is meaningful for applications requiring high assay precision, such as analytical standard preparation or structure-activity relationship (SAR) studies where minor impurities could confound biological readouts. The compound is also available from CymitQuimica at 97% purity under the Apollo Scientific brand . For comparison, closely related avenanthramide precursors such as 5-hydroxyanthranilic acid are typically supplied at 97-98% purity, establishing that the 98% grade of 2-(2-carboxyacetamido)benzoic acid is commercially competitive with in-class building blocks .

Purity specification
Supplier data
95%–≥98%
3% absolute range
≥98% recommended for analytical precision
Supplier TDS; verify lot-specific COA
Chemical procurement purity specification quality control

Physicochemical Profile vs. Anthranilic Acid

Computational predictions establish clear physicochemical differentiation between 2-(2-carboxyacetamido)benzoic acid and its structural parent anthranilic acid [1]. The malonyl substitution reduces lipophilicity substantially: ACD/LogP for 2-(2-carboxyacetamido)benzoic acid is 1.52, compared to anthranilic acid's reported LogP of approximately 1.21-1.65 depending on the estimation method [1]. More significantly, at physiological pH (7.4), the ACD/LogD of 2-(2-carboxyacetamido)benzoic acid is -3.40, indicating strong preference for aqueous distribution [1]. The compound's strongest predicted acidic pKa is 3.19, with a physiological charge of -2, distinguishing it from anthranilic acid which carries a -1 charge at neutral pH due to its single carboxylic acid group [2]. Estimated water solubility is 1.34 g/L (ALOGPS) or approximately 2853 mg/L at 25°C, substantially higher than many N-aryl anthranilic acid derivatives lacking the terminal malonyl carboxyl group [2]. These differences directly impact formulation behavior, chromatographic retention, and membrane permeability predictions in drug discovery workflows.

Lipophilicity shift
Predicted
LogD -3.40
vs. -1.63 for anthranilic acid
Favors aqueous formulation studies
In silico; experimental validation advised
Physicochemical characterization drug-likeness ADME prediction

Metabolite Identity vs. Synthetic Derivatives

2-(2-Carboxyacetamido)benzoic acid is a naturally occurring metabolite in the tryptophan catabolic pathway, detected in nuts and isolated from peanut leaves (Arachis hypogaea) [1]. This natural occurrence distinguishes it from purely synthetic anthranilic acid derivatives that lack documented endogenous presence. The compound's status as a tryptophan metabolite analog positions it as a chemical probe for studying kynurenine pathway-related metabolic processes [2]. Structurally, it serves as a functional analog of 3-hydroxykynurenine (3-HK) metabolites that share the anthranilic acid core, and research on related malonamic acid derivatives has demonstrated anti-inflammatory activity in carrageenin-induced rat paw edema models [2]. While direct bioactivity data for 2-(2-carboxyacetamido)benzoic acid itself remains limited, its detection in food matrices (nuts) establishes it as a potential dietary biomarker [1]. For metabolomics and natural product research groups, the compound's authenticated natural origin provides a verifiable advantage over synthetic-only analogs when studying plant secondary metabolism or developing analytical methods for food composition analysis.

Natural occurrence
Context-dependent
Tryptophan metabolite analog
Authenticated reference for plant metabolomics
HMDB; limited direct bioactivity data
Metabolomics natural product chemistry biomarker research

Application Scenarios for 2-(2-Carboxyacetamido)benzoic Acid


Avenanthramide Synthesis

2-(2-Carboxyacetamido)benzoic acid is the definitive malonic acid half-amide intermediate for synthesizing avenanthramides, a family of bioactive oat (Avena sativa) constituents with documented anti-inflammatory and antioxidant properties. The compound's 86% reported yield in the condensation of anthranilic acid with Meldrum's acid provides a validated synthetic entry point [1]. The resulting half-amide undergoes subsequent condensation with benzaldehyde derivatives to yield both natural avenanthramides (5a-d) and synthetic analogs (5e-m) [1]. Procurement of 2-(2-carboxyacetamido)benzoic acid of ≥98% purity is recommended for this application to minimize side reactions and maximize product consistency .

Metabolomics and Biomarker Research

As a naturally occurring metabolite documented in nuts and peanut leaves, 2-(2-carboxyacetamido)benzoic acid serves as an authenticated reference standard for metabolomics workflows [1]. Its HMDB entry (HMDB0039495) provides validated spectral and structural data that support LC-MS/MS method development and biomarker discovery [1]. The compound's status as a tryptophan metabolite analog positions it within kynurenine pathway research, where it can function as a comparative probe alongside structurally related anthranilate metabolites [1]. Researchers investigating dietary biomarkers or plant secondary metabolism benefit from the compound's verified natural provenance, which synthetic-only analogs cannot provide.

Physicochemical and Drug-Likeness Profiling

The compound's predicted physicochemical properties—including ACD/LogP of 1.52, ACD/LogD (pH 7.4) of -3.40, and water solubility of 1.34 g/L—establish it as a useful reference compound for evaluating drug-likeness parameters in early discovery [1]. Its dicarboxylic acid monoamide structure, with three hydrogen bond donors and six acceptors, provides a defined benchmark for assessing how malonyl substitution modulates solubility, lipophilicity, and charge state relative to simpler anthranilic acid derivatives [1]. The compound's compliance with Lipinski's Rule of Five (zero violations) further supports its utility as a physicochemical comparator in medicinal chemistry optimization campaigns [1].

Anti-Inflammatory Mechanism Studies

While direct bioactivity data for 2-(2-carboxyacetamido)benzoic acid remains limited, the compound belongs to the malonamic acid structural class that has demonstrated anti-inflammatory activity in preclinical models [1]. Specifically, N-[2-(6-methoxy)benzothiazolyl]malonamic acid and its ethyl ester showed significant activity in carrageenin-induced rat paw edema assays [1]. 2-(2-Carboxyacetamido)benzoic acid serves as the unsubstituted anthranilic acid scaffold within this class, providing a baseline comparator for structure-activity relationship (SAR) studies aimed at optimizing anti-inflammatory potency through aromatic substitution or esterification [1]. Procurement for this application should prioritize ≥98% purity material to ensure reproducible biological data .

Application
Selection Property
Validation Focus
ApplicationAvenanthramide synthesis
Selection PropertyMalonyl half-amide intermediate; purity grade
Validation FocusSynthetic yield and purity consistency
ApplicationMetabolomics reference
Selection PropertyNatural metabolite; HMDB spectral data
Validation FocusLC-MS/MS method validation; biomarker discovery
ApplicationPhysicochemical benchmarking
Selection PropertyDicarboxylic acid monoamide; predicted properties
Validation FocusSolubility, LogD, charge state comparison
ApplicationAnti-inflammatory SAR context
Selection PropertyUnsubstituted anthranilic scaffold; malonamic acid class
Validation FocusModel-response endpoints; purity-dependent reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-Carboxyacetamido)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.